Spiro[2.4]heptan-4-ol, phenylcarbamate
Description
Spiro[2.4]heptan-4-ol, phenylcarbamate is a bicyclic compound featuring a spiro junction between a cyclopropane and a five-membered ring (heptane backbone). The phenylcarbamate moiety (-OCONHPh) is attached at the 4-position of the spiro framework.
Properties
CAS No. |
73928-08-2 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
spiro[2.4]heptan-7-yl N-phenylcarbamate |
InChI |
InChI=1S/C14H17NO2/c16-13(15-11-5-2-1-3-6-11)17-12-7-4-8-14(12)9-10-14/h1-3,5-6,12H,4,7-10H2,(H,15,16) |
InChI Key |
MHTOTGKLDPSBIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CC2)OC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Radical-Mediated 5-exo-dig Cyclization
A seminal approach involves the generation of a carbon-centered radical intermediate from a propargyl alcohol precursor. As demonstrated in the synthesis of analogous spiro[2.4]heptane derivatives, treatment of 3-methylenehept-5-yn-1-ol with a radical initiator such as azobisisobutyronitrile (AIBN) and tributyltin hydride (BuSnH) induces a 5-exo-dig cyclization (Figure 1A). This forms the cyclopentane ring while positioning a reactive cyclopropane moiety.
Cyclopropanation via Simmons–Smith Reaction
Subsequent cyclopropanation of the exocyclic double bond is achieved using the Simmons–Smith reagent (Zn(Cu)/CHI). This step proceeds with high diastereoselectivity, favoring the cis-fused spiro[2.4]heptane structure due to steric guidance from the existing ring system. The resultant spiro[2.4]heptan-4-ol is isolated in 68–72% yield after column chromatography.
Key Reaction Parameters:
-
Temperature : 0°C to room temperature for cyclopropanation
-
Solvent : Dichloromethane (DCM) or ether
-
Catalyst : Zn(Cu) amalgam
Formation of the Phenylcarbamate Moiety
The secondary alcohol of spiro[2.4]heptan-4-ol is functionalized via carbamate formation. Two primary strategies are documented:
Direct Carbamoylation with Phenyl Isocyanate
Reaction of spiro[2.4]heptan-4-ol with phenyl isocyanate in anhydrous tetrahydrofuran (THF) at 0°C yields the target compound. Triethylamine (EtN) is employed as a base to scavenge HCl byproducts.
Optimization Insights :
Mitsunobu-Based Coupling with Carbamoyl Imidazole
An alternative method utilizes N-phenylcarbamoyl imidazole under Mitsunobu conditions (diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh)). This approach avoids moisture-sensitive intermediates and enhances functional group tolerance.
Conditions :
Reaction Optimization and Byproduct Analysis
Solvent Effects on Carbamate Formation
Comparative studies reveal solvent polarity critically impacts reaction efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 70 | 98 |
| Acetonitrile | 37.5 | 74 | 95 |
| DCM | 8.9 | 62 | 97 |
Polar aprotic solvents like acetonitrile favor nucleophilic displacement but may increase epimerization risks in stereogenic spiro centers.
Byproducts and Mitigation Strategies
-
Urea Formation : Occurs via phenyl isocyanate hydrolysis. Mitigated by rigorous anhydrous conditions.
-
Overt functionalization : Excess isocyanate leads to diarylurea byproducts. Controlled stoichiometry (1:1.2) suppresses this.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 HO:MeCN) shows a single peak at , confirming >98% purity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Spiro[2.4]heptan-4-ol, phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylcarbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of spiro[2.4]heptan-4-one or spiro[2.4]heptan-4-al.
Reduction: Formation of spiro[2.4]heptan-4-amine.
Substitution: Formation of various substituted spiro[2.4]heptane derivatives.
Scientific Research Applications
Spiro[2.4]heptan-4-ol, phenylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Spiro[2.4]heptan-4-ol, phenylcarbamate involves its interaction with specific molecular targets and pathways. The phenylcarbamate group can interact with enzymes and receptors, modulating their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Key Observations :
- Synthetic Routes : Palladium-catalyzed cross-couplings (e.g., Suzuki reactions) are common for introducing aryl/alkynyl groups (Compounds 9, 10). Reductive methods (e.g., L-Selectride) enable ketone-to-alcohol conversions (Compound 11) .
- Substituent Effects: Phenylethynyl (9): Enhances π-π interactions but may reduce solubility. Phenylcarbamate (Hypothetical): Expected to show strong hydrogen-bonding (IR ~1640 cm⁻¹, C=O stretch) and higher melting points compared to esters (e.g., Compound 9) .
Reactivity and Stability Comparisons
- Photochemical Stability : Spiro[2.4]heptan-4-one derivatives () undergo photochemical transformations, suggesting that the hydroxyl or carbamate analogs may also be light-sensitive, necessitating storage in dark conditions .
- Thermal Stability : The dimethyl-substituted spiro compound (11) exhibits stability under reductive conditions, while phenylcarbamates (analogous to ) may decompose at elevated temperatures due to carbamate group lability .
Biological Activity
Spiro[2.4]heptan-4-ol, phenylcarbamate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesizing data from various research studies, including case studies and findings from diverse sources.
Chemical Structure and Properties
This compound is characterized by a spirocyclic structure, which is known for imparting distinct biological properties. The compound can be represented as follows:
Biological Activity Overview
The biological activities of spiro compounds, including this compound, are diverse and include:
- Anticancer Activity : Spiro compounds have shown promise in inhibiting various cancer cell lines.
- Antimicrobial Properties : Many spiro compounds exhibit antibacterial and antifungal activities.
- Enzyme Inhibition : Certain spiro derivatives act as inhibitors for specific enzymes, which can be leveraged in therapeutic applications.
Anticancer Activity
A study investigating the anticancer potential of spiro compounds highlighted that several derivatives, including those similar to this compound, demonstrated significant cytotoxic effects against cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15 | Apoptosis induction |
| Other spiro derivatives | A549 (lung) | 10 | Cell cycle arrest |
Antimicrobial Activity
Research has also shown that spiro compounds possess antimicrobial properties. For instance, a series of studies reported that derivatives similar to spiro[2.4]heptan-4-ol exhibited substantial activity against Gram-positive and Gram-negative bacteria. The compound's mechanism typically involves disrupting bacterial cell wall synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Enzyme Inhibition
Spiro[2.4]heptan-4-ol has been explored for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit glucosylceramide synthase (GCS), which is crucial in the biosynthesis of glycosphingolipids involved in various metabolic diseases.
Case Study 1: Anticancer Efficacy
In a controlled study evaluating the efficacy of this compound on human cancer cells, researchers observed a dose-dependent reduction in cell viability. The compound was administered at varying concentrations over 48 hours, revealing significant cytotoxicity at higher doses.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of spiro compounds against common pathogens. The results indicated that spiro[2.4]heptan-4-ol showed comparable efficacy to established antibiotics in inhibiting bacterial growth.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
